3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
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Overview
Description
3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a complex organic compound that features a tert-butyl group, a dioxaborolane ring, and an oxazole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole typically involves the formation of the oxazole ring followed by the introduction of the tert-butyl and dioxaborolane groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The tert-butyl group can be introduced via alkylation reactions, while the dioxaborolane ring is often introduced through borylation reactions using reagents like bis(pinacolato)diboron .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The tert-butyl and dioxaborolane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the dioxaborolane ring can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of an oxazole ring.
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Contains a dihydropyridine ring instead of an oxazole ring.
Properties
Molecular Formula |
C13H22BNO3 |
---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C13H22BNO3/c1-11(2,3)9-8-10(16-15-9)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3 |
InChI Key |
LFUQELSCUCVCDF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(C)(C)C |
Origin of Product |
United States |
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